molecular formula C18H21N3O B2981928 (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1286744-54-4

(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2981928
CAS No.: 1286744-54-4
M. Wt: 295.386
InChI Key: GYJZYMJRHPPTQR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a bifunctional compound gaining significant attention in chemical biology, particularly in the field of PROteolysis TArgeting Chimeras (PROTACs) . Its core structure is designed to function as a specialized linker, connecting a warhead that binds to a protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The compound's piperidine moiety offers conformational flexibility, while the imidazole group provides a potential handle for coordination with metal ions or for forming additional hydrogen bonds, which can be crucial for optimizing the ternary complex formation and subsequent ubiquitination. The (E)-configured phenylprop-en-one (chalcone) core contributes rigidity and a defined spatial orientation, which is critical for bringing the E3 ligase and the target protein into productive proximity. Researchers are investigating this molecule as a key building block for the synthesis of novel PROTACs aimed at degrading challenging disease targets, leveraging its potential to enhance cellular permeability and pharmacokinetic properties compared to more traditional linker chemistries. Its application extends to the development of targeted protein degradation tools for probing complex biological pathways and validating new therapeutic strategies.

Properties

IUPAC Name

(E)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(7-6-16-4-2-1-3-5-16)21-11-8-17(9-12-21)14-20-13-10-19-15-20/h1-7,10,13,15,17H,8-9,11-12,14H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJZYMJRHPPTQR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, also known by its CAS number 1286744-54-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H21N3OC_{18}H_{21}N_{3}O and a molecular weight of approximately 295.4 g/mol. Its structure features a piperidine ring substituted with an imidazole moiety, which is known to enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. A study highlighted that compounds similar to this compound showed significant antibacterial effects against various pathogens including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget PathogenActivity LevelReference
Compound 1S. aureusModerateJain et al.
Compound 2E. coliHighJain et al.
This compoundS. aureus, E. coliPending EvaluationCurrent Study

Anticancer Properties

Imidazole and its derivatives have been implicated in anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells . The specific compound under consideration has not been extensively tested in clinical settings but shows promise based on structural analogs.

Anti-inflammatory Effects

Imidazole-containing compounds are also noted for their anti-inflammatory properties. A review summarized several derivatives that demonstrated significant inhibition of inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves the condensation of imidazole with piperidine derivatives under basic conditions, yielding high purity compounds suitable for biological testing .

Pharmacological Studies

Recent studies have focused on the pharmacokinetics and pharmacodynamics of imidazole derivatives, emphasizing their low cytotoxicity while maintaining potent biological activity . For example, a study found that certain imidazopyridine derivatives exhibited nanomolar activity against specific viral targets, showcasing their potential as therapeutic agents .

Comparison with Similar Compounds

Imidazole-Chalcone Derivatives (MAO Inhibitors)

  • (2E)-1-[4-(1H-Imidazol-1-yl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one (IM4)

    • Structural Differences : Replaces the piperidinyl group with a simpler 4-methylphenyl substituent.
    • Biological Activity : Exhibits selective MAO-B inhibition (IC₅₀ = 0.32 μM) due to the electron-donating methyl group enhancing hydrophobic interactions with the enzyme’s active site .
    • Physicochemical Properties : Lower molecular weight (MW = 317.4 g/mol) compared to the target compound (estimated MW ~380–400 g/mol), likely improving blood-brain barrier penetration.
  • (2E)-3-[4-(Dimethylamino)phenyl]-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one (IM5) Structural Differences: Features a dimethylamino group on the phenyl ring, increasing electron density. Biological Activity: Non-selective MAO-A/B inhibitor (IC₅₀ = 0.30 μM and 0.40 μM, respectively), attributed to the polar amino group stabilizing enzyme interactions .

Piperidine-Modified Analogues

  • (E)-1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one Structural Differences: Substitutes the imidazole group with a fluorobenzyloxy moiety. Therapeutic Potential: Fluorine’s electronegativity may improve binding affinity in targets requiring halogen bonding.
  • 1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one Structural Differences: Replaces the enone system with a sulfonyl group, altering conjugation and redox properties. Synthetic Accessibility: Requires sulfonation steps, increasing synthetic complexity compared to the target compound’s Claisen-Schmidt condensation route .

Key Observations :

  • The target compound’s piperidinyl-imidazole group may enhance MAO-B selectivity over MAO-A compared to IM4, as piperidine’s basicity could stabilize ionic interactions in the enzyme’s hydrophobic pocket.
  • Structural rigidity from the piperidine ring might reduce off-target effects compared to flexible sulfonyl or benzyloxy analogues .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Synthetic Route
Target Compound ~390 2.8 <0.1 (PBS) Claisen-Schmidt + alkylation
IM4 317.4 3.2 0.15 (DMSO) Claisen-Schmidt
(E)-1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one 353.4 3.5 <0.05 (PBS) Multi-step alkylation/condensation
1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one 376.5 2.5 0.2 (DMSO) Sulfonation + coupling

Implications :

  • The target compound’s moderate logP balances lipophilicity and solubility, suggesting favorable oral bioavailability.
  • Piperidine’s basicity (pKa ~10) may enhance tissue distribution but could limit CNS penetration compared to smaller analogues like IM4 .

Q & A

Q. What synthetic routes are commonly employed to prepare (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 4-((1H-imidazol-1-yl)methyl)piperidine) reacts with an aromatic aldehyde (e.g., benzaldehyde) under basic conditions. Key steps include:

  • Step 1 : Formation of the enolate from the ketone using NaOH or KOH.
  • Step 2 : Nucleophilic attack on the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone (chalcone) .
  • Purification : Recrystallization or column chromatography to isolate the (E)-isomer .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Use SHELXT for phase determination via intrinsic phasing.
  • Refinement : SHELXL for least-squares refinement against F2F^2 data, incorporating anisotropic displacement parameters for non-H atoms .

Q. What in vitro assays are suitable for evaluating its bioactivity (e.g., enzyme inhibition)?

  • MAO Inhibition : Recombinant human MAO-A/B enzymes are incubated with the compound, and activity is measured fluorometrically using kynuramine as a substrate. IC50_{50} values are calculated from dose-response curves .
  • S1PL Inhibition : Radiolabeled sphingosine-1-phosphate (S1P) is used in cell lysates; inhibition is quantified via thin-layer chromatography .

Advanced Research Questions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.